REACTION_SMILES
|
[C:64]([O:65][OH:66])([CH3:67])([CH3:68])[CH3:69].[CH-:2]([C:3](=[O:4])[CH3:6])[C:7](=[O:5])[CH3:8].[CH3:70][c:71]1[cH:72][cH:73][cH:74][cH:75][cH:76]1.[Cl:49][c:50]1[cH:51][c:52]2[c:56]([cH:57][cH:58]1)[C:55](=[O:59])[CH:54]([C:60](=[O:61])[O:62][CH3:63])[CH2:53]2.[Zr+:1].[c:9]1([CH:10]([NH:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][c:17]([C:18]([CH3:19])([CH3:20])[CH3:21])[c:22]2[OH:23])[CH:24]([NH:25][CH2:26][c:27]2[cH:28][cH:29][cH:30][c:31]([C:32]([CH3:33])([CH3:34])[CH3:35])[c:36]2[OH:37])[c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[cH:44][cH:45][cH:46][cH:47][cH:48]1>>[OH:5][C:54]1([C:60](=[O:61])[O:62][CH3:63])[CH2:53][c:52]2[cH:51][c:50]([Cl:49])[cH:58][cH:57][c:56]2[C:55]1=[O:59].[Zr:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[CH-]C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1Cc2cc(Cl)ccc2C1=O
|
Name
|
[Zr+]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zr+]
|
Name
|
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
|
Name
|
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
|
Type
|
product
|
Smiles
|
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
|
Name
|
[Zr]
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:64]([O:65][OH:66])([CH3:67])([CH3:68])[CH3:69].[CH-:2]([C:3](=[O:4])[CH3:6])[C:7](=[O:5])[CH3:8].[CH3:70][c:71]1[cH:72][cH:73][cH:74][cH:75][cH:76]1.[Cl:49][c:50]1[cH:51][c:52]2[c:56]([cH:57][cH:58]1)[C:55](=[O:59])[CH:54]([C:60](=[O:61])[O:62][CH3:63])[CH2:53]2.[Zr+:1].[c:9]1([CH:10]([NH:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][c:17]([C:18]([CH3:19])([CH3:20])[CH3:21])[c:22]2[OH:23])[CH:24]([NH:25][CH2:26][c:27]2[cH:28][cH:29][cH:30][c:31]([C:32]([CH3:33])([CH3:34])[CH3:35])[c:36]2[OH:37])[c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[cH:44][cH:45][cH:46][cH:47][cH:48]1>>[OH:5][C:54]1([C:60](=[O:61])[O:62][CH3:63])[CH2:53][c:52]2[cH:51][c:50]([Cl:49])[cH:58][cH:57][c:56]2[C:55]1=[O:59].[Zr:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[CH-]C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1Cc2cc(Cl)ccc2C1=O
|
Name
|
[Zr+]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zr+]
|
Name
|
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
|
Name
|
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
|
Type
|
product
|
Smiles
|
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
|
Name
|
[Zr]
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |